molecular formula C5H9N5 B13214636 N-[(1H-Pyrazol-3-yl)methyl]guanidine

N-[(1H-Pyrazol-3-yl)methyl]guanidine

Cat. No.: B13214636
M. Wt: 139.16 g/mol
InChI Key: DLUGITGTNQMSNY-UHFFFAOYSA-N
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Description

The amalgamation of guanidine (B92328) and pyrazole (B372694) moieties into a single molecular entity, N-[(1H-Pyrazol-3-yl)methyl]guanidine, represents a compelling strategy in the quest for new therapeutic agents. This hybrid structure is predicated on the significant and diverse biological roles exhibited by its constituent parts.

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and structurally versatile functional group. Its cationic form, the guanidinium (B1211019) ion, is stabilized by resonance, allowing it to form strong, multi-point hydrogen bonds with biological targets such as carboxylates and phosphates. This ability to engage in robust non-covalent interactions underpins its presence in a wide array of natural products and synthetic drugs. mdpi.com

The guanidine scaffold is a key component in numerous clinically significant molecules. For instance, it is found in the structure of the influenza neuraminidase inhibitor Zanamivir and the antihypertensive drug Guanethidine. mdpi.com The guanidinium group in the amino acid arginine is crucial for protein structure and function, highlighting its fundamental role in biological systems. In synthetic chemistry, the guanidine moiety serves as a valuable building block and an organocatalyst due to its strong basicity and hydrogen-bonding capabilities.

Table 1: Examples of Bioactive Guanidine-Containing Compounds

CompoundTherapeutic Class
ZanamivirAntiviral
MetforminAntidiabetic
CimetidineAnti-ulcer
ArginineAmino Acid

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its widespread presence in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. nih.govmdpi.com Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and analgesic agents. researchgate.net

The pyrazole ring is a versatile pharmacophore due to its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to be readily functionalized at various positions. This allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with specific biological targets. A notable example of a pyrazole-containing drug is Celecoxib, a potent and selective COX-2 inhibitor used for the treatment of arthritis.

Table 2: Selected Drugs Featuring a Pyrazole Core

DrugPrimary Use
CelecoxibAnti-inflammatory
SildenafilErectile Dysfunction
RimonabantAnti-obesity (withdrawn)
StanozololAnabolic Steroid

The rationale for the design and investigation of this compound lies in the principle of pharmacophore hybridization. This strategy aims to combine the desirable properties of guanidine and pyrazole to create a novel molecule with potentially enhanced or unique biological activity. acs.org

The guanidine portion of the molecule can facilitate strong interactions with target biomolecules through its hydrogen bonding and cationic character, potentially enhancing binding affinity and selectivity. mdpi.com Simultaneously, the pyrazole moiety offers a metabolically stable and synthetically tractable scaffold that can be oriented to fit into specific binding pockets of enzymes or receptors. The diverse biological activities associated with pyrazoles suggest that this part of the hybrid could be responsible for a wide range of therapeutic effects. nih.govresearchgate.net

By linking these two pharmacophores via a methyl group, a degree of conformational flexibility is introduced, allowing the molecule to adopt an optimal orientation for interaction with its biological target. The investigation of this compound is therefore driven by the hypothesis that the combination of the potent binding capabilities of guanidine with the proven therapeutic scaffold of pyrazole could lead to the discovery of new and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

2-(1H-pyrazol-5-ylmethyl)guanidine

InChI

InChI=1S/C5H9N5/c6-5(7)8-3-4-1-2-9-10-4/h1-2H,3H2,(H,9,10)(H4,6,7,8)

InChI Key

DLUGITGTNQMSNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)CN=C(N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 1h Pyrazol 3 Yl Methyl Guanidine

Strategies for the Synthesis of the Pyrazole (B372694) Ring Component

The formation of the pyrazole core is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford substituted pyrazoles. These strategies typically involve the reaction of a binucleophile, most commonly hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic synthon.

Cyclocondensation reactions represent the most classical and widely utilized approach for constructing the pyrazole ring. researchgate.net The Knorr pyrazole synthesis, first reported in the 19th century, remains a fundamental method, involving the reaction between 1,3-dicarbonyl compounds and hydrazines. nih.govbeilstein-journals.org This reaction paves the way for multicomponent reactions where the 1,3-dicarbonyl compound is generated in situ from reagents like enolates and carboxylic acid chlorides, which then react with a hydrazine to form the pyrazole ring in a one-pot process. nih.govbeilstein-journals.org

Another major class of cyclocondensation involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.comnih.gov This reaction typically proceeds through a Michael addition-cyclization sequence. Often, the initial product is a pyrazoline, which must then be oxidized to yield the aromatic pyrazole ring. mdpi.comnih.gov The regioselectivity of these reactions can be influenced by steric factors of the substituents on the unsaturated ketone. nih.gov Variations of this method include the use of α,β-unsaturated ketones with a leaving group at the β-position, which can be eliminated to form the pyrazole directly. mdpi.com

Reagent ClassPartner ReagentKey Features
1,3-Dicarbonyl CompoundsHydrazine DerivativesClassic Knorr synthesis; versatile for substituted pyrazoles. nih.govbeilstein-journals.org
α,β-Unsaturated KetonesHydrazine DerivativesOften forms pyrazoline intermediate requiring oxidation. nih.gov
Acetylenic KetonesHydrazine DerivativesCan lead to mixtures of regioisomers. mdpi.com

Modern organic synthesis has introduced more sophisticated methods for pyrazole construction, often providing improved efficiency, regioselectivity, and milder reaction conditions. Multicomponent reactions (MCRs) are particularly powerful, allowing for the assembly of complex pyrazoles from three or more starting materials in a single operation. beilstein-journals.orgrsc.org For instance, a three-component cyclocondensation of an aldehyde, malononitrile, and a hydrazine derivative can yield highly substituted 5-aminopyrazoles. mdpi.com

Transition-metal catalysis has also emerged as a versatile tool. mdpi.com Protocols utilizing palladium, copper, and other metals can facilitate cross-coupling and cyclization cascades to build the pyrazole scaffold. mdpi.comrsc.org For example, a palladium-catalyzed one-pot reaction involving aryl iodides, acetylenic acids, and methylhydrazine has been used to access 1,3,5-substituted pyrazoles with excellent yields. nih.gov Furthermore, innovative techniques such as microwave-assisted synthesis and the use of environmentally friendly solvents like PEG-400/H2O have been employed to accelerate reactions and improve the green credentials of pyrazole synthesis. mdpi.commdpi.com

MethodDescriptionAdvantages
Multicomponent Reactions (MCRs)Three or more reactants combine in a one-pot reaction to form the product. beilstein-journals.orgHigh efficiency, atom economy, and molecular diversity. beilstein-journals.org
Transition-Metal CatalysisCatalysts (e.g., Pd, Cu) enable novel bond formations and cyclization pathways. mdpi.comHigh yields, regioselectivity, and access to previously inaccessible structures. mdpi.com
Microwave-Assisted SynthesisUses microwave irradiation to heat reactions rapidly and efficiently. mdpi.comReduced reaction times, higher yields, and often cleaner reactions. mdpi.commdpi.com

Methodologies for Constructing the Guanidine (B92328) Moiety

The synthesis of the guanidine functional group is central to medicinal chemistry due to its presence in numerous biologically active molecules. rsc.org Methodologies range from classical multi-step procedures to modern catalytic approaches.

A prevalent and well-established method for synthesizing guanidines involves the guanylation of an amine using an activated thiourea (B124793) derivative. researchgate.net The core transformation requires activating the thiourea's sulfur atom to facilitate its displacement by an amine nucleophile. tandfonline.comacs.org This activation can be achieved through S-oxidation or, more commonly, by using a thiophilic metal salt, such as those of mercury(II) or copper(II), which accelerates the desulfurization process. researchgate.netmdpi.com This approach is experimentally straightforward and avoids the noxious byproducts like mercaptans that are generated in routes using S-alkylisothiouronium salts. tandfonline.com

The general sequence involves two main steps:

Thiourea Formation : Reaction of an amine with an isothiocyanate. beilstein-journals.org

Guanylation : Activation of the thiourea followed by reaction with a second amine to form the guanidine. tandfonline.commdpi.com

This method is robust and has been adapted for the parallel synthesis of diverse guanidine libraries. enamine.net

The addition of amines to carbodiimides is a direct and atom-economical route to substituted guanidines. rsc.orgresearchgate.net Carbodiimides (RN=C=NR) are electrophilic at the central carbon atom and react with nucleophilic amines to form the guanidine linkage. wikipedia.org While the reaction can proceed without a catalyst, it is often slow. wikipedia.org The process is highly efficient and avoids the use of toxic reagents or the formation of undesirable by-products often associated with older methods. researchgate.netbohrium.com This approach is widely used in various synthetic applications, including peptide synthesis, where carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are common reagents. wikipedia.org

To overcome the limitations of stoichiometric methods, significant research has focused on developing catalytic systems for guanidine synthesis. rsc.orgresearchgate.net The catalytic addition of amines to carbodiimides has received particular attention. rsc.orgacs.org A variety of metal complexes, including those based on titanium, lanthanides, and aluminum, have been shown to be effective catalysts for this transformation. rsc.orgresearchgate.net

These catalysts operate through several proposed mechanisms:

Insertion/Protonation : The catalyst forms a metal-amido species that nucleophilically attacks the carbodiimide, followed by protonolysis to release the guanidine product and regenerate the catalyst. acs.org

Activation of Carbodiimide : Lewis acidic metal centers can coordinate to the carbodiimide, increasing its electrophilicity and rendering it more susceptible to attack by an amine. acs.org

These catalytic methods offer advantages such as milder reaction conditions, lower catalyst loadings, and broader substrate scope, representing the forefront of modern guanidine synthesis. rsc.orgacs.org

Synthesis MethodKey ReagentsMechanism/Key Step
From ThioureasThiourea, Amine, Metal Salt (e.g., HgCl₂)Activation of sulfur followed by nucleophilic displacement by amine. researchgate.nettandfonline.com
Carbodiimide-MediatedCarbodiimide, AmineNucleophilic addition of amine to the central carbon of the carbodiimide. researchgate.netwikipedia.org
Catalytic ApproachesCarbodiimide, Amine, Metal Catalyst (e.g., Ti, Al, Ln complexes)Catalyst-mediated addition of amine N-H bond across the C=N bond of carbodiimide. rsc.orgacs.org

Optimization of Synthetic Pathways

Optimizing the synthesis of N-[(1H-Pyrazol-3-yl)methyl]guanidine is crucial for achieving high efficiency and product quality, which is essential for further research and application. Optimization efforts focus on both increasing the reaction yield and improving the purity of the final compound.

Yield Enhancement Strategies

Maximizing the yield of this compound involves fine-tuning the reaction conditions for the key coupling and reduction steps. The choice of guanidinylating agent is critical; for example, DMNPC has been optimized to provide high yields (70-100%) in the formation of nitroguanidine (B56551) precursors across a range of amines. organic-chemistry.org

Systematic screening of reaction parameters such as catalysts, bases, solvents, and temperature is a standard approach to yield enhancement. In related syntheses, such as copper-catalyzed N-arylation reactions for building heterocyclic systems, a thorough optimization of these variables has led to significant improvements in yield, sometimes reaching over 95%. acs.org For instance, the choice of base and reaction temperature can dramatically impact the outcome of coupling reactions. acs.org No reaction may occur at low temperatures (e.g., 30 °C), while progressively higher temperatures can increase the yield significantly. acs.org

The following table illustrates the optimization of a representative copper-catalyzed coupling reaction, showing how systematic changes in reaction conditions can enhance the product yield.

EntryCatalyst (equiv)BaseTemperature (°C)Time (h)Yield (%)
1CuI (0.2)K₂CO₃80670.3
2CuI (0.2)K₃PO₄80681.5
3CuI (0.2)Cs₂CO₃80696.5
4CuI (0.1)Cs₂CO₃80645.6
5CuI (0.2)Cs₂CO₃60683.1
6CuI (0.2)Cs₂CO₃70691.2
7CuI (0.2)Cs₂CO₃80595.7
Data is based on a model reaction for yield optimization studies. acs.org

Purity Improvement Techniques

Achieving high purity is as important as obtaining a high yield. Purity improvement can be addressed by optimizing reaction selectivity and developing effective purification protocols.

Highly selective reactions that minimize the formation of byproducts are ideal. For instance, optimizing reaction conditions can lead to high selectivity for a specific nucleophilic substitution, which can eliminate the need for cumbersome protection and deprotection steps and simplify the purification process. acs.org

When purification is necessary, several techniques are available.

Crystallization/Precipitation: For large-scale synthesis, developing conditions where the product precipitates from the reaction mixture upon completion is highly advantageous. The solid can then be collected by simple filtration and washed, avoiding the need for chromatography. acs.org

Column Chromatography: This is a widely used method for purifying pyrazole and guanidine derivatives on a laboratory scale. mdpi.commdpi.comnih.gov The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.

Ion-Exchange Chromatography: A specific method for purifying guanidine compounds involves the use of ion-exchange resins. For example, Amberlite CG II resin has been successfully used to isolate guanidines as their hydrochloride salts, providing a clean and efficient purification pathway. organic-chemistry.org

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is dictated by the interplay of its two main functional components: the aromatic pyrazole ring and the strongly basic guanidine group.

Oxidation and Reduction Pathways

Reduction: The most significant reduction pathway associated with this compound is found within its synthesis. When prepared via a nitroguanidine intermediate, such as N'-nitro-N-[(1H-pyrazol-3-yl)methyl]guanidine, a final reduction step is required. This transformation is commonly achieved through methods like catalytic transfer hydrogenation or by using reducing agents like iron or zinc powder in the presence of an acid. organic-chemistry.orgnih.gov

Oxidation: The pyrazole ring is generally stable due to its aromatic character. However, it can undergo oxidation under specific conditions, particularly when substituted with activating groups. For example, pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azo compounds. nih.gov The guanidine group is generally robust and resistant to oxidation under standard conditions.

Nucleophilic and Electrophilic Substitution Reactions

The dual functionality of this compound allows for a range of substitution reactions.

Reactions on the Pyrazole Ring: The pyrazole ring can undergo electrophilic aromatic substitution. The C4 position is the most common site for electrophilic attack. Reactions such as bromination can be carried out using reagents like N-Bromosuccinimide (NBS) under mild conditions. enamine.net The nitrogen atom at the N1 position of the pyrazole ring is nucleophilic and can be readily alkylated or acylated, a common strategy for creating diverse pyrazole derivatives. mdpi.com

Reactions on the Guanidine Group: The guanidine moiety is one of the strongest organic bases and will be readily protonated on one of its nitrogen atoms in the presence of acid. The nitrogen atoms are also nucleophilic and can react with various electrophiles. This allows for derivatization, such as acylation or alkylation, although the high basicity of the guanidine group can sometimes complicate these reactions, requiring careful selection of reaction conditions and protecting groups.

A thorough search of chemical databases and scholarly articles did not yield specific examples or detailed research findings on the utilization of this compound as a synthon for creating more complex molecular architectures.

The synthesis of related complex structures, such as pyrazolo[3,4-d]pyrimidines, typically proceeds through established synthetic routes that utilize different pyrazole-based precursors. Common starting materials for these syntheses include 5-aminopyrazole derivatives, which can be cyclized with various reagents like formamide (B127407) or urea (B33335) to form the fused pyrimidine (B1678525) ring. Other methods involve the chemical transformation of pyrazole-4-carbonitrile derivatives.

While guanidine and its derivatives are fundamental reagents for constructing pyrimidine rings through condensation reactions with 1,3-dicarbonyl compounds or their equivalents, the specific application of this compound in this context is not documented in the available literature. Research in this area predominantly focuses on alternative, well-established pyrazole synthons for the assembly of fused heterocyclic systems. Consequently, data regarding reaction schemes, yields, and the resulting complex molecules originating from this compound could not be provided.

Molecular Interactions and Mechanistic Insights of N 1h Pyrazol 3 Yl Methyl Guanidine

Theoretical Frameworks for Molecular Interactions of Guanidine (B92328) and Pyrazole (B372694) Systems

The molecular interactions of N-[(1H-Pyrazol-3-yl)methyl]guanidine are dictated by the distinct chemical properties of its pyrazole and guanidine moieties. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is electron-rich and capable of participating in various non-covalent interactions. These include hydrogen bonding, where the ring's nitrogen atoms can act as hydrogen bond acceptors and the N-H group can act as a hydrogen bond donor. Furthermore, the aromatic nature of the pyrazole ring allows for π-π stacking and hydrophobic interactions with biological macromolecules. The electronic properties of the pyrazole ring can be modulated by substituents, which in turn influences its interaction profile.

The guanidine group is a strongly basic functional group due to the resonance stabilization of its protonated form, the guanidinium (B1211019) ion. This positive charge allows for strong electrostatic interactions, such as salt bridges with negatively charged residues like aspartate and glutamate (B1630785) in proteins. The planar structure of the guanidinium ion and the presence of multiple hydrogen bond donors also enable it to form a network of hydrogen bonds. Computational studies, including molecular modeling and quantum mechanical calculations, are instrumental in predicting the binding modes and affinities of pyrazole and guanidine-containing compounds to their biological targets. researchgate.net These theoretical frameworks provide a basis for understanding the potential molecular interactions of this compound.

Investigations into Enzyme Modulation

While specific studies on this compound are not extensively documented, the known inhibitory activities of related pyrazole and guanidine derivatives provide insights into its potential for enzyme modulation.

Pyrazole derivatives are well-established as inhibitors of various enzymes, particularly kinases. nih.gov The pyrazole scaffold can serve as a versatile template for designing kinase inhibitors that target the ATP-binding site. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for many kinase inhibitors. Guanidine-containing molecules have also been shown to inhibit a range of enzymes, often through interactions with acidic residues in the active site. For instance, arginine, which contains a guanidinium group, plays a key role in the catalytic mechanism of many enzymes.

Given these precedents, this compound could potentially act as an inhibitor of kinases or other enzymes that have a binding pocket complementary to its structural features. The pyrazole moiety could anchor the molecule in a hydrophobic pocket, while the guanidinium group could form salt bridges with acidic residues.

The activation of enzymes by small molecules is a less common but important mechanism of action. While there is no specific information on this compound as an enzyme activator, guanidine derivatives have been implicated in the activation of certain enzymes. For example, the activation of nitric oxide synthase involves the binding of the guanidinium group of arginine. The kinetics of enzyme activation can be complex, involving allosteric binding or conformational changes that enhance catalytic activity. Further research would be necessary to determine if this compound possesses any enzyme-activating properties.

Based on the activities of structurally related compounds, potential enzyme targets for this compound could include:

Protein Kinases: As a core scaffold in many kinase inhibitors, the pyrazole ring makes this a likely target class. nih.gov

Carbonic Anhydrases: Some pyrazole-sulfonamide derivatives are potent inhibitors of carbonic anhydrases, although the guanidine moiety in the target compound represents a significant structural departure.

Dipeptidyl Peptidase IV (DPP-IV): Pyrazole-based compounds have been investigated as DPP-IV inhibitors. scitechjournals.comjuniperpublishers.com

Factor Xa: Pyrazolyl piperidine (B6355638) derivatives have been identified as inhibitors of this coagulation factor. researchgate.net

The following table summarizes the inhibitory activities of some pyrazole derivatives against various enzymes, illustrating the potential of this scaffold.

Compound ClassEnzyme TargetIC50 / Ki
Pyrazolyl Piperidine AnalogFactor Xa13.4 nM (IC50) researchgate.net
Diarylpyrazole-benzenesulfonamideCarbonic Anhydrase II4 nM (Ki) nih.gov
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamideα-glucosidase75.62 µM (IC50) nih.gov
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiolα-amylase120.2 µM (IC50) nih.gov

Receptor Binding and Ligand-Receptor Dynamics

The interaction of this compound with cellular receptors is another area of potential biological significance.

The binding affinity of a ligand to its receptor is a critical determinant of its potency. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While no specific binding affinity data for this compound has been reported, studies on related pyrazole derivatives have demonstrated their ability to bind to various receptors with high affinity. For example, certain pyrazole derivatives have been developed as potent antagonists for the cannabinoid receptor CB1. nih.govelsevierpure.com

The determination of binding affinities for this compound would require experimental assays, such as radioligand binding assays or surface plasmon resonance, with purified receptors. The following table provides examples of binding affinities for some pyrazole derivatives to illustrate the range of potencies that have been achieved with this scaffold.

CompoundReceptor TargetBinding Affinity (Ki)
SR141716A (a pyrazole derivative)Cannabinoid Receptor CB12.1 nM
AM251 (a pyrazole derivative)Cannabinoid Receptor CB17.49 nM

Receptor Selectivity Profiling

An extensive review of scientific literature and chemical databases reveals a lack of specific data regarding the receptor selectivity profile of this compound. Currently, there are no published studies detailing its binding affinities or functional activity at a broad range of biological targets. Consequently, its selectivity for any particular receptor family, such as G-protein coupled receptors, ion channels, or kinases, remains uncharacterized.

Allosteric Modulation and Orthosteric Binding Site Analysis

There is no available scientific information concerning the potential for this compound to act as an allosteric modulator or to interact with orthosteric binding sites of any known receptors. Research into its binding mode, including whether it positively or negatively modulates receptor activity or competes with endogenous ligands, has not been reported.

Cellular Pathway Perturbations (in vitro and non-human in vivo models)

Specific studies on the effects of this compound on cellular pathways in either in vitro cell cultures or non-human in vivo models are not present in the current body of scientific literature. The broader impact of this compound on cellular function and signaling networks has not been investigated.

Modulation of Intracellular Signaling Cascades

Detailed mechanistic studies to determine if this compound modulates specific intracellular signaling cascades are absent from published research. There is no information on its effects on key signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or pathways mediated by second messengers like cAMP or calcium.

Effects on Cellular Processes (e.g., Proliferation, Apoptosis)

The influence of this compound on fundamental cellular processes has not been documented. There are no available data from assays that would characterize its effects on cell proliferation, viability, or the induction of apoptosis (programmed cell death).

Mechanisms of Cell Lysis and Growth Inhibition

Investigations into the mechanisms by which this compound might induce cell lysis or inhibit cell growth have not been conducted. As such, there is no information available regarding its potential to disrupt cell membranes, interfere with metabolic processes, or inhibit the cell cycle.

Chemo-biological Applications Beyond Direct Target Modulation

There are no reported chemo-biological applications for this compound. Its potential use as a chemical probe, a component in diagnostic assays, or as a tool for studying biological systems has not been explored in the scientific literature.

Structure Activity Relationship Sar Studies of N 1h Pyrazol 3 Yl Methyl Guanidine and Its Analogs

Elucidation of Essential Pharmacophores for Biological Activity

The biological activity of N-[(1H-Pyrazol-3-yl)methyl]guanidine analogs is fundamentally dependent on two core structural components: the pyrazole (B372694) ring and the guanidine (B92328) moiety. These groups constitute the essential pharmacophore, with their specific arrangement and properties dictating the interaction with biological targets.

The guanidine group is recognized as one of the most important pharmacophoric groups in medicinal chemistry. nih.gov Its positive charge at physiological pH allows it to form strong ionic interactions, such as bidentate salt bridges with carboxylate residues like aspartic acid in protein binding pockets. nih.gov The planar, delocalized π-system of the protonated guanidinium (B1211019) ion also facilitates hydrogen bonding and cation-π interactions. The specific geometry of these interactions, whether "side-on" or "end-on," can be crucial for receptor subtype selectivity. nih.gov

The pyrazole ring is considered a "privileged scaffold," a core structure that is able to bind to multiple receptor types with high affinity. nih.gov Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a feature that imparts a unique electronic distribution and hydrogen bonding capacity. globalresearchonline.net The pyrazole nucleus itself is a versatile template that can be substituted at various positions (typically 1, 3, 4, and 5) to modulate the molecule's steric, electronic, and lipophilic properties, thereby fine-tuning its biological activity and selectivity. nih.govmdpi.com

The combination of the heterocyclic pyrazole core and the basic guanidine group, connected by a methyl linker, creates a pharmacophoric model where the pyrazole ring often engages in hydrophobic and hydrogen-bonding interactions, while the guanidinium group serves as a key anchoring point to negatively charged residues in the target protein.

**4.2. Impact of Structural Modifications on Efficacy and Specificity

Systematic structural modifications of the this compound scaffold have provided deep insights into the SAR of this class of compounds. Alterations to the pyrazole ring, the guanidine moiety, and the linking chain have profound effects on biological efficacy and target specificity.

The aromatic nature of the pyrazole ring allows for substitution at multiple positions, and the nature and position of these substituents play a critical role in modulating biological activity. globalresearchonline.net SAR studies have explored a wide range of modifications, from simple alkyl groups to complex aromatic systems, to probe the steric and electronic requirements of the target binding site.

For example, in a series of 3,4,5-substituted pyrazole inhibitors, the introduction of different residues at position 3(5) significantly influenced activity. While a 3,5-diphenylpyrazole (B73989) showed high potency, replacing a phenyl group with smaller residues like methyl or benzyl (B1604629) groups led to a decrease in inhibitory activity. nih.gov Conversely, a bulkier cyclopentyl moiety maintained a similar level of activity, suggesting a preference for specific steric bulk in the binding pocket. nih.gov Further exploration of substituents on the phenyl rings revealed that acidic groups, such as carboxyphenyl moieties, could enhance activity against specific enzyme isoforms. nih.gov

The table below summarizes the observed effects of various substituents on the pyrazole ring from different studies.

Modification SiteSubstituent TypeObserved Effect on ActivityReference(s)
Position 3(5) PhenylHigh initial activity nih.gov
Methyl, BenzylDecreased activity nih.gov
CyclopentylSimilar activity to Phenyl nih.gov
CarboxyphenylIncreased activity against specific isoforms nih.gov
Position 4 Various substituentsElectrophilic substitution is preferred at this position mdpi.com
Position 1 Arylmethyl, ArylCan influence lipophilicity and binding nih.gov

These findings highlight that the pyrazole ring is not merely a scaffold but an active participant in molecular recognition, where substituents can be tailored to optimize interactions with specific sub-pockets of the target protein.

The highly basic guanidine group is a primary point of interaction with many biological targets, but its properties can also present challenges, such as poor oral bioavailability. nih.gov Consequently, modifications to this moiety are a key strategy for improving drug-like properties while retaining or modulating biological activity.

One common approach is the introduction of acyl groups to form acylguanidines . This modification significantly lowers the basicity of the guanidine group (by 4-5 orders of magnitude), which can improve pharmacokinetic properties like gut absorption and penetration into the central nervous system. nih.gov Depending on the target, acylguanidines may act as bioisosteres of guanidines, maintaining the necessary interactions for biological activity. nih.govnih.gov

Other modifications include N-alkylation. For instance, selective methylation at different nitrogen atoms of the guanidine group can block specific hydrogen bond interactions (e.g., side-on vs. end-on), which has been shown to be an effective strategy for modulating receptor subtype selectivity. nih.gov Furthermore, phosphoryl guanidines , where a phosphoryl group is attached to the guanidine, have been explored as another class of analogs. nih.gov

The table below illustrates different modifications of the guanidine group and their general impact.

Modification TypeExampleKey OutcomeReference(s)
Acylation N-AcylguanidineDecreased basicity, improved pharmacokinetics nih.gov
Alkylation Nω-methylguanidineModulated receptor subtype selectivity nih.gov
Bioisosteric Replacement Phosphoryl guanidineAltered charge and stability properties nih.gov

These modifications demonstrate the versatility of the guanidine moiety, allowing for fine-tuning of both pharmacodynamic and pharmacokinetic profiles.

The methylene (B1212753) linker connecting the pyrazole ring and the guanidine group plays a crucial role in establishing the correct spatial orientation of these two key pharmacophores. Variations in the length, rigidity, and composition of this linker can significantly impact binding affinity. Studies on related pyrazole derivatives have shown that lengthening an aliphatic linker chain can lead to higher activity, suggesting that an optimal distance between the interacting moieties is required. mdpi.com

Furthermore, the conformational preferences of the molecule are critical for its interaction with a receptor. Studies on related acylguanidines have shown that despite the potential for multiple conformations due to rotation around single bonds, only a limited number of low-energy conformations are predominantly populated in solution. nih.gov For N'-substituted N-acylguanidines, it was found that exclusively two out of eight possible conformations were detected, regardless of the compound, anion, or solvent used. nih.gov This conformational rigidity is a key determinant of biological activity, as it pre-organizes the molecule for optimal binding to its target, reducing the entropic penalty upon binding. Understanding these preferences is essential for the rational design of analogs with improved efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazole and guanidine derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their activity. researchgate.netnih.gov

These studies typically involve calculating a variety of molecular descriptors for each analog, which can be categorized as electronic (e.g., net charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). researchgate.netnih.gov By applying statistical methods like multiple linear regression or partial least squares, QSAR models are developed that can predict the activity of new, unsynthesized compounds.

For example, a QSAR analysis of aminohydroxyguanidine derivatives revealed that cytotoxicity correlated well with electronic and lipophilic parameters. nih.gov Similarly, studies on pyrazole derivatives have used descriptors to explain their electronic activity and global chemical reactivity. researchgate.net 2D and 3D-QSAR models have been successfully developed for various pyrazole-containing compounds, demonstrating good predictive power. researchgate.netnih.gov These models serve as valuable guidelines for further structural modification, helping to prioritize the synthesis of compounds with a higher probability of desired activity. nih.gov

Computational SAR Analysis and Predictive Modeling

In addition to QSAR, other computational techniques such as molecular docking and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding of SAR.

Molecular docking simulations are used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. nih.gov For pyrazole derivatives, docking studies have helped to visualize the key interactions, such as hydrogen bonds formed by the pyrazole nitrogens or the guanidine group, and hydrophobic interactions involving the substituted rings. nih.govnih.gov This information is invaluable for explaining the observed SAR and for designing new analogs that can form more optimal interactions with the target.

CoMFA and CoMSIA are 3D-QSAR techniques that generate predictive models based on the 3D structural alignment of a series of molecules. researchgate.net These methods produce contour maps that highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA model might show a region where a bulky, electron-withdrawing group is favorable, while a CoMSIA model could indicate areas where hydrogen bond donors or acceptors would be beneficial. nih.gov Such models have been successfully applied to pyrazole derivatives, yielding excellent predictive capacity and providing pharmacophore insights that guide the design of new agents with more potent inhibitory activity. researchgate.netnih.govnih.gov

Preclinical Biological Evaluation of N 1h Pyrazol 3 Yl Methyl Guanidine in Vitro and Non Human in Vivo Models

Assessment of Antimicrobial Activity

A thorough search of scientific databases and literature did not yield any studies reporting the antimicrobial activity of N-[(1H-Pyrazol-3-yl)methyl]guanidine. While numerous pyrazole (B372694) and guanidine (B92328) derivatives have been investigated for their antimicrobial properties, research specifically evaluating this compound is not publicly available.

Antibacterial Spectrum and Potency (e.g., MIC against bacterial strains)

There is no available data on the antibacterial spectrum or potency of this compound. Minimum Inhibitory Concentration (MIC) values against any bacterial strains have not been reported in the scientific literature.

Antifungal Efficacy

Information regarding the antifungal efficacy of this compound is not present in the available literature. No studies were found that investigated its activity against any fungal species.

Mechanistic Studies of Antimicrobial Action

As there are no reports on the antimicrobial activity of this compound, no mechanistic studies on its mode of antimicrobial action have been published.

Evaluation of Anticancer Activity (in vitro cell lines)

No published studies were found that evaluated the in vitro anticancer activity of this compound on any cancer cell lines. The potential for this specific compound to act as an anticancer agent has not been reported.

Cytotoxicity and Antiproliferative Assays

There is no data available from cytotoxicity or antiproliferative assays for this compound. Consequently, no IC50 values or other measures of cytotoxic potency have been determined for this compound against cancer cells.

Apoptosis Induction and Cell Cycle Modulation

Due to the absence of primary cytotoxicity data, there have been no subsequent investigations into the mechanisms of potential anticancer action, such as apoptosis induction or cell cycle modulation, for this compound.

Despite a comprehensive search for preclinical biological evaluation data specifically for the chemical compound this compound, no specific information was found regarding its activity in the requested areas.

Extensive database searches and reviews of scientific literature did not yield any studies detailing the in vitro or non-human in vivo effects of this compound on specific cancer cell lines, its influence on anti-inflammatory pathways, its potential antiviral properties, or its receptor-mediated effects in animal models, such as on the calcium-sensing receptor in rats.

The available research focuses on the broader class of pyrazole-containing compounds, which have shown a wide range of biological activities. However, data pertaining exclusively to the this compound structure as outlined in the query is not present in the public domain of scientific literature. Therefore, the requested article with detailed research findings and data tables for this specific compound cannot be generated at this time.

Future Research Directions and Translational Perspectives Preclinical Focus

Design of Novel Analogs with Enhanced Specificity and Potency

The development of novel analogs of N-[(1H-Pyrazol-3-yl)methyl]guanidine is a key area of future research, focusing on enhancing target specificity and therapeutic potency. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the rational design of new molecules. nih.gov The pyrazole (B372694) scaffold is particularly suitable for structural modifications, and its derivatives have shown high potency against various biological targets. nih.govmdpi.comnih.gov

Systematic exploration of substitutions on the pyrazole ring is a primary strategy. For instance, introducing different residues at various positions on the 3,4,5-substituted pyrazole core can significantly influence inhibitory activity. nih.gov Research has shown that modifying the phenyl moiety attached to the pyrazole can lead to inhibitory activities in the nanomolar and even picomolar range. nih.gov The goal is to identify functional groups that can optimize interactions with the target's binding pocket, thereby increasing affinity and selectivity. nih.gov The pyrazole ring itself can form crucial π–π interactions with target proteins, making its orientation and electronic properties critical for binding. nih.gov

Another design approach involves modifying the guanidine (B92328) group. The guanidine functionality is often involved in critical hydrogen bonding interactions with biological targets. Protecting the guanidine group or replacing it with bioisosteric alternatives can modulate the compound's physicochemical properties and improve its pharmacological profile. researchgate.net The development of analogs aims to create compounds that not only have high potency but also exhibit a favorable selectivity profile, minimizing off-target effects. nih.govjst.go.jp

Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazole-Based Analogs
Structural Modification AreaModification StrategyObserved Impact on ActivityRationale for Future Design
Pyrazole Ring (Position 3/5)Introduction of cyclic moieties (e.g., phenyl, cyclopentyl)Favorable for inhibition of certain metalloproteases. nih.govExplore various substituted aryl and heteroaryl groups to probe binding pocket interactions.
Pyrazole Ring (Position 4)Attachment of side chains (e.g., ethanehydroxamic acid)Creates a zinc-chelating group essential for inhibiting metalloproteases. researchgate.netVary the length and composition of the linker to optimize chelation and binding.
Guanidine MoietyBioisosteric replacement or protection (e.g., N,N'-Di-Boc)Modulates binding affinity and physicochemical properties. researchgate.netDesign novel guanidine isosteres to improve target engagement and drug-like properties.
Overall ScaffoldCreation of fused heterocyclic systems (e.g., pyrazolopyrimidine)Can enhance anticancer activity through varied mechanisms. researchgate.netSynthesize rigid, fused analogs to improve selectivity and reduce conformational flexibility.

Exploration of Combination Therapies in Preclinical Models

Combining this compound analogs with existing therapeutic agents is a promising strategy to enhance efficacy and overcome potential resistance mechanisms in preclinical models. nih.gov The principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is central to this approach. nih.gov Combination therapies can allow for activity against multiple cellular pathways simultaneously, potentially leading to more durable responses. nih.govchemistryviews.org

In preclinical cancer models, pyrazole derivatives have been investigated in combination with conventional chemotherapeutic agents. nih.gov The rationale is that the pyrazole-guanidine compound could sensitize cancer cells to the cytotoxic effects of chemotherapy, acting on pathways involved in the cell cycle, DNA repair, or apoptosis. nih.gov For example, studies have shown that certain natural compounds can synergize with drugs like paclitaxel (B517696) or docetaxel, enhancing apoptosis and inhibiting cancer cell growth in models of breast and prostate cancer. nih.gov Similarly, a pyrazole-guanidine analog could be paired with targeted therapies, such as kinase inhibitors, to block compensatory signaling pathways that might otherwise lead to drug resistance. researchgate.net

Future preclinical research should focus on systematically screening various combinations of this compound analogs with a panel of standard-of-care and investigational drugs across different disease models. The use of CRISPR-Cas9 knockout strategies can help identify the most promising targets for combination therapy by revealing synthetic lethal interactions. chemistryviews.org

Table 2: Potential Combination Therapy Strategies in Preclinical Models
Therapeutic Agent ClassExample AgentRationale for CombinationPreclinical Model Focus
Conventional ChemotherapyTopotecan, CisplatinSynergistically increase effectiveness and lower cytotoxicity by targeting p53-independent mechanisms. nih.govColorectal Cancer, Cervical Cancer. nih.gov
Targeted Kinase InhibitorsFLT3 Inhibitors (e.g., Gilteritinib)Overcome acquired resistance by targeting alternative survival pathways. researchgate.netAcute Myeloid Leukemia (AML). researchgate.net
Immune Checkpoint InhibitorsTIM-3 InhibitorsEnhance anti-tumor immune response by targeting distinct immune evasion mechanisms. nih.govNon-Small Cell Lung Cancer (NSCLC). nih.gov
NRF2 InhibitorsML385Induce significant reduction in tumor growth through synergistic effects not seen with either drug alone. chemistryviews.orgVarious solid tumors. chemistryviews.org

Advanced Mechanistic Characterization at the Molecular Level

A deeper understanding of the molecular mechanisms of this compound is crucial for its optimization and clinical translation. Future research should employ advanced techniques to precisely define its interactions with biological targets and elucidate its downstream effects on cellular pathways. rsc.org

Molecular docking and molecular dynamics simulations are powerful computational tools to predict and analyze the binding mode of pyrazole-guanidine analogs within the active site of a target protein. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity and specificity. nih.govnih.gov For instance, simulations can confirm stable interactions within a binding pocket and calculate binding free energies. nih.gov Experimental validation of these computational models is essential. Techniques like X-ray crystallography can provide high-resolution structural data of the compound bound to its target, offering definitive proof of the binding mode.

Beyond target binding, it is important to characterize the compound's broader cellular effects. Studies have indicated that some pyrazole derivatives may exert their effects by interacting directly with DNA, potentially binding to the minor groove and affecting DNA conformation. jst.go.jpnih.gov Investigating this potential off-target effect is critical. Furthermore, proteomic analyses can identify changes in protein expression after treatment with the compound, revealing which cellular pathways are modulated. nih.gov For example, a pyrazole carboxamide fungicide was found to affect proteins involved in mitochondrial function and the TCA cycle. nih.gov Such mechanistic studies provide a comprehensive picture of the compound's action, aiding in the identification of biomarkers for efficacy and guiding further development. rsc.orgnih.gov

Development of Robust Synthetic Routes for Scalable Production

The translation of this compound from a laboratory curiosity to a preclinical candidate requires the development of robust, efficient, and scalable synthetic routes. While numerous methods exist for the synthesis of pyrazole and guanidine moieties, many are not suitable for large-scale production due to factors like harsh reaction conditions, low yields, or the use of expensive or hazardous reagents. nih.govnih.gov

Future research in this area should focus on process optimization and the development of novel synthetic strategies. One promising approach is the use of polymer-bound reagents, such as polymer-bound 1H-pyrazole-1-carboxamidine. thieme-connect.com This method facilitates a one-step transformation of amines to guanidines and simplifies purification, as the polymer-bound byproduct can be easily filtered off and potentially recycled. thieme-connect.com Microwave-assisted synthesis has also been shown to drastically accelerate reaction times for guanidine synthesis, offering a more energy-efficient alternative to conventional heating. thieme-connect.com

The synthesis of the pyrazole core itself can be achieved through various methods, most commonly via cyclocondensation reactions between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its equivalent. nih.gov Optimizing these reactions to be high-yielding, regioselective, and chromatography-free is a key goal for scalability. nih.govacs.org For the guanidinylation step, reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) have been developed as superior alternatives to other guanidinylating agents, offering high yields and practical routes without requiring inert atmospheres. organic-chemistry.org The development of a multi-gram or even kilogram-scale synthesis route is a critical milestone in the preclinical development of any new chemical entity. researchgate.net

Table 3: Comparison of Synthetic Methods for Pyrazole-Guanidine Scaffolds
Synthetic MethodKey Reagents/ConditionsAdvantagesChallenges/Considerations
Polymer-Supported SynthesisPolymer-bound 1H-pyrazole-1-carboxamidine, microwave irradiation. thieme-connect.comSimplified purification, recyclable reagents, rapid reaction times. thieme-connect.comInitial cost of polymer support, loading capacity.
Guanidinylation via Nitroguanidines3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). organic-chemistry.orgHigh yields (70-100%), no inert atmosphere required, applicable to a wide range of amines. organic-chemistry.orgRequires a subsequent hydrogenolysis step to remove the nitro group. organic-chemistry.org
Protected GuanidinylationN,N′-Di-Boc-1H-pyrazole-1-carboxamidine. researchgate.netacs.orgGood yields, allows for selective deprotection. acs.orgRequires additional protection and deprotection steps, increasing overall step count. acs.org
Cyclocondensation for Pyrazole CoreHydrazine and 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govWell-established, versatile for creating substituted pyrazoles. nih.govnih.govPotential for regioisomer formation, may require optimization for specific substrates. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing N-[(1H-Pyrazol-3-yl)methyl]guanidine and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
  • Step 1 : React pyrazole derivatives (e.g., 3-aminopyrazole) with guanidine precursors (e.g., cyanamide or thiourea derivatives) under controlled pH and temperature.

  • Step 2 : Purify intermediates via recrystallization or column chromatography.

  • Step 3 : Confirm structure using 1H/13C NMR , mass spectrometry (MS) , and elemental analysis .

  • Critical Note : Monitor reaction progress with TLC or HPLC to avoid side products.

    Table 1 : Key Characterization Techniques

    TechniquePurposeExample Data from Evidence
    1H NMR Confirm hydrogen environmentδ 7.8–8.2 ppm (pyrazole protons)
    MS (ESI) Verify molecular weightm/z 491 (M++1)
    Elemental Analysis Validate purityC: 54.2%, H: 5.8%, N: 25.4% (calculated vs. experimental)

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption .
  • Emergency Measures :
  • Skin Contact : Rinse with water for 15+ minutes; seek medical attention if irritation persists.
  • Inhalation : Move to fresh air; use emergency oxygen if needed .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting point deviations .
  • Spectroscopy : FT-IR to confirm functional groups (e.g., guanidine NH stretches at 3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and reaction barriers.
  • Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to explore intermediates .
  • Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 40% .

Q. What experimental design strategies minimize resource waste in optimizing reaction conditions?

  • Methodological Answer :
  • Factorial Design : Systematically vary factors (e.g., temperature, catalyst loading) to identify interactions.
  • Example : A 2³ factorial design (temperature × solvent polarity × reaction time) reduces experiments from 27 to 8 .
  • Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for novel derivatives?

  • Methodological Answer :
  • Step 1 : Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks.

  • Step 2 : Re-run MS under alternative ionization modes (e.g., ESI vs. MALDI).

  • Step 3 : Consult computational NMR prediction tools (e.g., ACD/Labs) .

    Table 2 : Common Data Contradiction Scenarios

    ScenarioResolution Strategy
    Unexpected MS Adducts Adjust ionization source parameters; use high-resolution MS
    NMR Splitting Anomalies Check for dynamic effects (e.g., tautomerism) via variable-temperature NMR

Q. What advanced techniques characterize the stability of this compound under extreme conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline media.
  • Analytical Tools :
  • LC-MS/MS : Track degradation products.
  • X-ray Diffraction (XRD) : Monitor crystallinity changes .

Methodological Resources

  • Data Management : Use ELNs (Electronic Lab Notebooks) with encryption for reproducibility .
  • Safety Compliance : Align with Chemical Hygiene Plans (e.g., OSHA guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.